molecular formula C17H11ClN4S B294798 3-(2-Chlorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Chlorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294798
M. Wt: 338.8 g/mol
InChI Key: VSHCDHHSLJEZSO-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as CPTT, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CPTT belongs to the class of triazolo-thiadiazoles, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In

Scientific Research Applications

3-(2-Chlorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit a wide range of biological activities, making it a promising candidate for therapeutic applications. Several studies have reported the anticancer activity of this compound against various cancer cell lines, including breast, lung, and liver cancer cells. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but several studies have suggested that it exerts its biological activities by inhibiting various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. This compound has been found to inhibit the expression of various pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2, which are involved in the pathogenesis of several inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. Additionally, this compound has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-Chlorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its wide range of biological activities, which makes it a promising candidate for therapeutic applications. This compound is also relatively easy to synthesize, and its chemical structure can be easily modified to improve its biological activity. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the toxicity of this compound has not been fully evaluated, and further studies are needed to determine its safety profile.

Future Directions

There are several future directions for the scientific research of 3-(2-Chlorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the main areas of research is the development of novel this compound derivatives with improved biological activity and solubility. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo. The potential therapeutic applications of this compound in the treatment of various inflammatory and cancerous diseases also warrant further investigation. Finally, the development of novel drug delivery systems for this compound could improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of 3-(2-Chlorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-phenylvinyl isothiocyanate with 2-chlorophenyl hydrazine in the presence of triethylamine. This reaction leads to the formation of the intermediate 3-(2-chlorophenyl)-6-(2-phenylvinyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, which is then treated with sulfuric acid to yield the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further scientific research.

Properties

Molecular Formula

C17H11ClN4S

Molecular Weight

338.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11ClN4S/c18-14-9-5-4-8-13(14)16-19-20-17-22(16)21-15(23-17)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+

InChI Key

VSHCDHHSLJEZSO-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl

SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl

Origin of Product

United States

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